molecular formula C24H28N4O2S B15213330 4(3H)-Pyrimidinone, 2-(methylthio)-3-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- CAS No. 119321-60-7

4(3H)-Pyrimidinone, 2-(methylthio)-3-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B15213330
CAS No.: 119321-60-7
M. Wt: 436.6 g/mol
InChI Key: CNRJNQTUMNGQST-UHFFFAOYSA-N
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Description

The compound 4(3H)-Pyrimidinone, 2-(methylthio)-3-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a pyrimidinone derivative characterized by a methylthio group at position 2 and a complex 3-substituent comprising a phenylpiperazine moiety linked via a propoxy-phenyl group. Pyrimidinones are heterocyclic scaffolds widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation .

Properties

CAS No.

119321-60-7

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

2-methylsulfanyl-3-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]pyrimidin-4-one

InChI

InChI=1S/C24H28N4O2S/c1-31-24-25-13-12-23(29)28(24)21-8-10-22(11-9-21)30-19-5-14-26-15-17-27(18-16-26)20-6-3-2-4-7-20/h2-4,6-13H,5,14-19H2,1H3

InChI Key

CNRJNQTUMNGQST-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 4(3H)-pyrimidinone, 2-(methylthio)-3-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a derivative of pyrimidinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23_{23}H30_{30}N2_{2}O2_{2}S
  • Molecular Weight : 402.56 g/mol

The structure features a pyrimidinone core substituted with a methylthio group and a piperazine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidinone derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain substituted pyrimidinones possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structural features, such as the presence of the methylthio group and piperazine ring, are believed to enhance its antimicrobial efficacy .

Antitumor Activity

Pyrimidinone derivatives have also been investigated for their antitumor potential. A study highlighted that compounds similar to the one demonstrated synergistic effects when combined with established chemotherapeutics like cyclophosphamide against P388 leukemia cells. This suggests that the compound may inhibit tumor growth through multiple pathways, potentially involving apoptosis induction or cell cycle arrest .

Antiviral Activity

Moreover, there is emerging evidence that certain pyrimidinones can act as inhibitors of viral replication. For instance, derivatives have shown promise as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), indicating a potential role in antiviral therapy. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidinone ring can enhance antiviral potency .

The biological activity of 4(3H)-pyrimidinone derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidinones act by inhibiting key enzymes involved in microbial and tumor cell metabolism.
  • Interference with Nucleic Acid Synthesis : Some compounds may disrupt DNA or RNA synthesis in pathogens or cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The presence of functional groups like piperazine can influence various signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of experiments tested various pyrimidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Antitumor Synergy Study :
    • In vitro tests on P388 leukemia cells showed that the combination of this pyrimidinone with cyclophosphamide resulted in enhanced cytotoxicity compared to either agent alone. This synergy was attributed to the compound's ability to induce DNA damage and inhibit repair mechanisms .
  • HIV Inhibition Study :
    • In a study focusing on HIV-1, derivatives were screened for their ability to inhibit viral replication in cell cultures. The most promising candidates demonstrated EC50 values in the low nanomolar range while maintaining low cytotoxicity profiles .

Chemical Reactions Analysis

Methylthio Group Reactivity

The methylthio (-SMe) substituent at position 2 of the pyrimidinone ring is a key reactive site. It can participate in:

Nucleophilic Substitution

  • SN2 Displacement : The methylthio group acts as a leaving group under basic conditions. For example, it can be replaced by amines or alkoxides.

    • Conditions : KOH/EtOH, reflux (2–4 h) .

    • Example : Reaction with hydrazine to form 2-hydrazinyl derivatives .

Oxidation

  • The thioether can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents.

    • Conditions : meta-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (rt, 1 h) .

    • Product Stability : Sulfoxides are more reactive than sulfones in subsequent transformations .

Demethylation

  • The methyl group can be cleaved under harsh acidic conditions to regenerate a thiol (-SH).

    • Conditions : Concentrated HCl/AcOH (60–70°C, 2 h) .

Pyrimidinone Core Reactivity

The pyrimidinone ring undergoes reactions typical of heterocyclic systems:

Electrophilic Aromatic Substitution

  • Substitution occurs at electron-rich positions (e.g., C5 or C6).

    • Nitration : HNO₃/H₂SO₄ introduces nitro groups for further reduction to amines .

    • Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens for cross-coupling reactions .

Reductive Amination

  • The ketone at position 4 can be converted to an amine via reductive amination.

    • Conditions : NH₃/NaBH₃CN in MeOH (rt, 12 h) .

Piperazinyl and Propoxy Linker Modifications

The 4-phenylpiperazine moiety and propoxy group enable additional transformations:

Piperazine Functionalization

  • Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides.

    • Conditions : DIPEA/THF, 0°C to rt .

    • Example : Introduction of fluoro or hydroxyethyl groups (see Examples 15–18 in ).

Ether Cleavage

  • The propoxy linker can be cleaved under acidic or basic conditions.

    • Acidic Hydrolysis : HBr/AcOH (reflux, 6 h).

    • Basic Hydrolysis : NaOH/EtOH (60°C, 3 h).

Key Reaction Pathways from Patents

Relevant synthetic routes from include:

Step Reaction Conditions Outcome
1Methylthio substitution with amineDIPEA/EtOH, reflux (2 h)Aminated triazolopyrimidinone
2Deprotection of isopropyl groupHCl/AcOH (60–70°C, 2 h)Free amine product
3Cyclization of amino groupsNaNO₂/HCl (0°C to rt)Triazole ring formation

Mechanistic Insights

  • Methylthio Group : The electron-withdrawing pyrimidinone ring activates the methylthio group toward nucleophilic attack .

  • Piperazine Reactivity : Steric hindrance from the phenyl group slows alkylation at the piperazine nitrogen .

  • Regioselectivity : Electrophilic substitutions favor the C5 position due to resonance stabilization from the adjacent ketone .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Target Compound: The 3-position features a 4-(3-(4-phenylpiperazinyl)propoxy)phenyl group, introducing a flexible propoxy linker and a phenylpiperazine moiety. Piperazine derivatives are known for CNS-targeting applications due to their receptor-binding capabilities .
  • Compound (CAS 89069-46-5): Replaces the phenylpiperazine-propoxy group with a 4-chlorophenyl substituent.
  • Compound: Substitutes the methylthio group with a 2-(4-methoxyphenoxy)ethylthio chain. The extended ethylthio linker and methoxyphenoxy group may improve solubility but reduce blood-brain barrier penetration compared to the target compound .

Substituent Impact on Molecular Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Lipophilicity (Predicted)
Target Compound 4(3H)-Pyrimidinone 2-(methylthio), 3-(phenylpiperazine-propoxy-phenyl) ~450 (estimated) High (logP > 3)
Compound 4(3H)-Pyrimidinone 2-(methylthio), 3-(4-chlorophenyl), 6-phenyl 328.8 Moderate (logP ~2.5)
Compound 4(3H)-Pyrimidinone 2-(methoxyphenoxy-ethylthio), 6-phenyl ~400 (estimated) Moderate (logP ~2.8)

Piperazinylpropoxy Derivatives in Diverse Scaffolds

Chromenone-Based Analogues ()

Compounds 4g and 4h feature a 7-methoxy-3-phenyl-chromen-2-one core with a 4-(3-piperazinylpropoxy) substituent. Unlike the target compound’s pyrimidinone core, chromenones are coumarin derivatives with inherent fluorescence and anticoagulant properties. The piperazine modifications (e.g., 4-methylbenzyl or naphthalen-1-ylmethyl) in suggest tunability for receptor selectivity, though the chromenone core may limit CNS penetration compared to pyrimidinones .

Arylpiperazine Propionamide ()

MK22 () incorporates a 4-(trifluoromethyl)phenylpiperazine linked to a thiophen-2-ylthio propionamide. The trifluoromethyl group enhances metabolic stability, while the thiophene moiety may confer π-π stacking interactions.

Heterocyclic Fused Systems

Pyrazolo-Pyrimidine Hybrid ()

describes a pyrazolo[3,4-d]pyrimidine fused with thieno[3,2-d]pyrimidine, yielding a planar, rigid structure.

Pyrimido-Pyrimidinones (–4)

These compounds (e.g., 3h, 3c) feature fused pyrimidine rings with acrylamide or diazepine extensions.

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